Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Overview
Description
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by a fused pyrrole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Synthetic Routes and Reaction Conditions:
Base-Induced Condensation: One common synthetic route involves the base-induced condensation of pyrrolo-2-carbaldehydes with either TosMIC (toluenesulfonylmethyl isocyanide) or ethyl isocyanoacetate. This method typically requires a strong base such as sodium hydride (NaH) and is conducted under anhydrous conditions.
Cross-Coupling Reactions: Another approach involves cross-coupling reactions, where this compound is synthesized through palladium-catalyzed coupling reactions between pyrrolo[1,2-c]pyrimidine and appropriate halides or triflates.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form pyrrolo[1,2-c]pyrimidine-3-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, resulting in pyrrolo[1,2-c]pyrimidine-3-ethanol.
Substitution: Substitution reactions at the pyrimidine ring can introduce various functional groups, leading to derivatives with diverse chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid
Reduction: Pyrrolo[1,2-c]pyrimidine-3-ethanol
Substitution: Various substituted pyrrolo[1,2-c]pyrimidines
Mechanism of Action
Mode of Action
Similar compounds have been found to interact with various targets leading to different biological activities .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Analysis
Biochemical Properties
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell . Additionally, this compound can bind to DNA and RNA, potentially influencing gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . It also affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. For instance, it can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce functional groups into the compound, facilitating its excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes . For example, it can inhibit glycolysis by targeting glycolytic enzymes, leading to a decrease in ATP production and an increase in oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, such as SLC22A1 . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of this compound play a significant role in directing it to these compartments . For instance, nuclear localization signals can facilitate its transport into the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct it to the mitochondria, where it can influence mitochondrial function and metabolism .
Scientific Research Applications
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Comparison with Similar Compounds
Pyrrolopyrimidines
Pyrrolopyrazines
Indoles
Properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUFULJJNXRMNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665445 | |
Record name | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-28-0 | |
Record name | Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251102-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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